molecular formula C8H7N3O2 B1441422 Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate CAS No. 1095822-17-5

Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Cat. No. B1441422
M. Wt: 177.16 g/mol
InChI Key: OVLUFZHAPSKJJO-UHFFFAOYSA-N
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Description

“Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate” is a chemical compound with a molecular weight of 177.16 . It has the IUPAC name “methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate” and the InChI code "1S/C8H7N3O2/c1-13-8(12)6-5-2-3-9-7(5)11-4-10-6/h2-4H,1H3,(H,9,10,11)" .


Synthesis Analysis

The synthesis of 7H-pyrrolo[2,3-D]pyrimidine derivatives has been described in various studies . For instance, one study describes the synthesis and structure-activity relationships of a library of thirty 7H-pyrrolo[2,3-D]pyrimidine derivatives . Another study presents an improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with a 31% overall yield .


Molecular Structure Analysis

The molecular structure of “Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate” is characterized by a pyrrolo[2,3-D]pyrimidine core with a methyl ester group attached . The InChI code provides a textual representation of the molecule’s structure .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate” are not detailed in the search results, pyrrolo[2,3-D]pyrimidine derivatives are known to be involved in various chemical reactions, particularly in the context of medicinal chemistry .


Physical And Chemical Properties Analysis

“Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate” is a solid compound with a molecular weight of 177.16 . Its InChI code provides information about its molecular structure .

Scientific Research Applications

Synthesis and Antitumor Activities

Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate and its derivatives have been extensively studied for their synthesis methods and potential as antitumor agents. A study by Gangjee et al. (2000) detailed the design, synthesis, and X-ray crystal structure of a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) for antitumor applications, highlighting the compound's inhibitory effects against TS from various sources and DHFR from humans and other organisms. This compound demonstrated significant antitumor activity in vitro against several tumor cell lines with nanomolar potency (Gangjee et al., 2000).

Synthesis of Derivatives and Their Applications

Further research has expanded on the synthesis of derivatives and their applications. Verves et al. (2013) discussed methods for synthesizing ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives, which were converted by intramolecular cyclization to give methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates. These derivatives have potential applications in the development of new heterocyclic compounds with potential biological activities (Verves et al., 2013).

Antibacterial Evaluation

A study by Vazirimehr et al. (2017) synthesized new pyrrolo[2,3-d]pyrimidines (7-deazapurines) and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The structural identification and high yields of these compounds under ultrasonic irradiation highlight the innovative approaches to synthesizing and assessing the biological activities of pyrrolo[2,3-d]pyrimidine derivatives (Vazirimehr et al., 2017).

Development of Novel Heterocyclic Systems

The palladium-catalyzed reaction of methyl 5-amino-4-chloro-2-methylthiopyrrolo[2,3-d]-pyrimidine-6-carboxylate with arylboronic acids led to the synthesis of densely substituted derivatives, opening pathways to novel heterocyclic systems such as 1,3,4,6-tetraazadibenzo[cd,f]-azulene. These advances demonstrate the versatility of pyrrolo[2,3-d]pyrimidine derivatives in synthesizing complex heterocyclic systems with potential pharmacological properties (Dodonova et al., 2010).

properties

IUPAC Name

methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-5-2-3-9-7(5)11-4-10-6/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLUFZHAPSKJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725554
Record name Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

CAS RN

1095822-17-5
Record name Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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